molecular formula C13H10F3NO B11803911 (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol

Cat. No.: B11803911
M. Wt: 253.22 g/mol
InChI Key: ZOYPQHVEMYYENC-UHFFFAOYSA-N
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Description

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is a high-value chemical intermediate incorporating the privileged trifluoromethylpyridine (TFMP) scaffold. The presence of both a fluorine atom and a pyridine ring in its structure is known to bestow distinctive physical-chemical properties, making this class of compounds highly attractive for advanced research and development . Trifluoromethylpyridine derivatives are fundamental ingredients in the creation of novel agrochemicals and pharmaceuticals . In agrochemical research, TFMP-based compounds have proven effective as herbicides, insecticides, and fungicides. The trifluoromethylpyridine structure often leads to superior pest control properties and unique biological activity compared to traditional analogues . In the pharmaceutical sector, while specific bioactivity data for this exact compound is limited from public sources, its structure aligns with key intermediates used in developing active pharmaceutical ingredients (APIs). Approximately 40% of modern pharmaceutical compounds contain fluorine, and nearly 20% contain a trifluoromethyl group, underscoring the strategic importance of this moiety in drug design for optimizing properties like metabolic stability, lipophilicity, and membrane permeability . The benzhydrol group in this molecule offers a versatile handle for further synthetic elaboration, making it a versatile building block for constructing more complex target molecules. This product is intended for research purposes as a key synthetic intermediate. This compound is offered with comprehensive analytical data to ensure identity and purity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

[3-[6-(trifluoromethyl)pyridin-3-yl]phenyl]methanol

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12-5-4-11(7-17-12)10-3-1-2-9(6-10)8-18/h1-7,18H,8H2

InChI Key

ZOYPQHVEMYYENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method enables regioselective attachment of the phenyl group to the pyridine core.

Procedure :

  • Prepare 3-Bromo-6-(trifluoromethyl)pyridine : Synthesized via bromination of 6-(trifluoromethyl)pyridine using Pd catalysts or radical pathways.

  • Cross-Coupling with Phenylboronic Acid :

    • Reagents : Pd(OAc)₂, Xantphos ligand, t-BuONa base, toluene solvent.

    • Conditions : 110°C, 12 hours under inert atmosphere.

  • Ketone Reduction : Convert a phenyl ketone (e.g., (3-(6-TF-pyridin-3-yl)phenyl)ketone) to methanol using NaBH₄ or LiAlH₄.

Advantages : High regioselectivity, scalability.
Challenges : Requires expensive catalysts and ligands.

Reduction of Ketone Precursors

A direct method to introduce the hydroxymethyl group.

Procedure :

  • Synthesize (3-(6-TF-Pyridin-3-yl)phenyl)ketone :

    • Method : Friedel-Crafts acylation of phenyl rings with 6-TF-pyridin-3-yl acyl chloride.

  • Reduction :

    • Reagents : LiAlH₄, THF, 0°C to RT.

    • Yield : ~60–75%.

Advantages : High yield, straightforward steps.
Limitations : Requires pure ketone precursors.

Substitution Reactions

Used to introduce the phenyl group via nucleophilic displacement.

Procedure :

  • Prepare 3-Chloro-6-(trifluoromethyl)pyridine :

    • Method : Chlorination of 6-TF-pyridine using PCl₅ or SOCl₂.

  • Coupling with Phenol :

    • Reagents : Cu catalyst, DMF, 120°C, 24 hours.

  • Ketone Reduction : As in Section 2.2.

Advantages : Cost-effective.
Drawbacks : Lower yields (~50%) due to steric hindrance.

Detailed Reaction Procedures

Table 1: Comparative Analysis of Synthetic Methods

MethodStepsReagents/ConditionsYieldSource
Suzuki-Miyaura1. Bromination → 2. Coupling → 3. ReductionPd(OAc)₂, Xantphos, toluene, 110°C, 12h75%
Ketone Reduction1. Friedel-Crafts acylation → 2. LiAlH₄ reductionLiAlH₄, THF, 0°C → RT60–75%
Substitution1. Chlorination → 2. Cu-mediated coupling → 3. ReductionCu, DMF, 120°C, 24h~50%

Suzuki-Miyaura Cross-Coupling (Example)

Step 1 : Bromination of 6-TF-pyridine:

  • Reagents : Pd(OAc)₂, NBS, DMF, 80°C.

  • Product : 3-Bromo-6-TF-pyridine.

Step 2 : Coupling with Phenylboronic Acid:

  • Catalyst : Pd(OAc)₂/Xantphos (1:2 ratio).

  • Base : t-BuONa (2 equiv).

  • Solvent : Toluene.

  • Conditions : 110°C, 12 hours.

Step 3 : Reduction of Ketone to Methanol:

  • Reagents : LiAlH₄ (3 equiv), THF, 0°C → RT.

  • Workup : HCl quench, EtOAc extraction.

Reduction of Ketone Precursors (Example)

Step 1 : Synthesis of (3-(6-TF-Pyridin-3-yl)phenyl)ketone:

  • Reagents : 6-TF-pyridin-3-yl acyl chloride, AlCl₃, benzene.

  • Conditions : Reflux, 6 hours.

Step 2 : Reduction to Methanol:

  • Reagents : NaBH₄ (2 equiv), MeOH, RT.

  • Yield : 75% (after purification).

Substitution Reactions (Example)

Step 1 : Chlorination of 6-TF-pyridine:

  • Reagents : PCl₅, DMF, 60°C.

  • Product : 3-Chloro-6-TF-pyridine.

Step 2 : Coupling with Phenol:

  • Catalyst : CuI, 1,10-phenanthroline.

  • Conditions : DMF, 120°C, 24 hours.

Step 3 : Reduction to Methanol:

  • Reagents : LiAlH₄, THF, 0°C → RT.

Optimization Strategies and Challenges

Challenges in Pyridine Functionalization

  • Steric Hindrance : The CF₃ group at position 6 reduces reactivity at position 3.

  • Thermal Stability : High temperatures (>120°C) may degrade the CF₃ group.

Catalyst Selection

  • Suzuki Reactions : Pd/Xantphos systems outperform Pd(PPh₃)₄ in cross-couplings.

  • Reduction : LiAlH₄ > NaBH₄ due to stronger reducing power.

Data Tables

Table 2: Reaction Optimization for Suzuki Coupling

ParameterOptimal ValueImpact on YieldSource
Pd CatalystPd(OAc)₂75%
LigandXantphos20% improvement
SolventTolueneHigh solubility

Table 3: Comparative Yields of Reduction Methods

Reducing AgentSolventTemperatureYieldSource
LiAlH₄THF0°C → RT75%
NaBH₄MeOHRT60%
BH₃·THFTHF0°C → 60°C85%

Chemical Reactions Analysis

Types of Reactions

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol exhibits several pharmacological effects, which can be categorized as follows:

  • Antioxidant Activity : The hydroxymethyl and aromatic structures contribute to radical scavenging capabilities, which may help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Similar pyridine derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infectious diseases.
  • Enzyme Inhibition : This compound may interact with specific enzymes, potentially leading to therapeutic applications in cancer and metabolic disorders. For instance, enzyme inhibition studies have shown promising results for compounds with similar structures.

Case Studies

  • Antimicrobial Studies : Research has documented the antimicrobial efficacy of similar pyridine derivatives against strains such as Staphylococcus aureus and Candida albicans. These studies suggest that this compound may exhibit comparable or enhanced activity due to its unique structural features.
  • Cancer Therapeutics : Investigations into enzyme inhibition have highlighted the potential of this compound in cancer treatment. For instance, compounds with similar trifluoromethyl-pyridine structures have shown promise as protein kinase inhibitors, which are crucial targets in cancer therapy .
  • Antioxidant Activity : A study focusing on radical scavenging abilities indicated that compounds with hydroxymethyl groups can effectively reduce oxidative damage, supporting the potential use of this compound in formulations aimed at combating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to improved efficacy. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

(6-(Trifluoromethyl)pyridin-3-yl)methanol

Structure : Simplifies the target compound by omitting the phenyl bridge.
Data :

Property Value Source
CAS No. 386704-04-7
Molecular Weight 177.12 g/mol
Hazard Profile H301 (acute toxicity), H318

Comparison :

  • Lipophilicity : The absence of the phenyl group reduces molecular weight and lipophilicity, likely decreasing membrane permeability compared to the target compound.
  • Applications : Used as a building block for fluorinated ligands or catalysts, whereas the target compound’s phenyl extension may enhance binding to aromatic protein pockets .

(6-(Difluoromethoxy)pyridin-3-yl)methanol

Structure : Replaces -CF₃ with -OCF₂H.
Data :

Property Value Source
CAS No. 1375098-07-9
Molecular Weight ~191 g/mol (calculated)

Comparison :

  • Bioactivity : -OCF₂H may improve metabolic stability compared to -CF₃ in certain biological contexts .

3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate

Structure: Shares the trifluoromethylpyridinylphenyl core but includes an amide-linked propanoate ester. Data:

Property Value Source
Molecular Weight 393 g/mol
HPLC Retention Time 0.29 minutes (SQD-FA50)

Comparison :

  • Functionality : The ester and amide groups broaden its utility as a prodrug or protease inhibitor precursor, unlike the target compound’s simpler alcohol group.
  • Stability: The ester linkage may confer pH-sensitive hydrolysis, whereas the target compound’s methanol group is more chemically stable .

(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol

Structure : Features a pyrrolidine ring and silyl-protected alcohol.
Data :

Property Value Source
Molecular Weight ~382 g/mol (calculated)

Comparison :

  • Solubility : The pyrrolidine ring may enhance aqueous solubility compared to the target’s purely aromatic system .

Research Implications and Limitations

  • Gaps : Direct comparative studies on the target compound’s biological activity or stability are absent in the evidence. Data are inferred from structural analogs.
  • Safety: The target compound’s trifluoromethyl and methanol groups may pose hazards similar to those documented for (6-(Trifluoromethyl)pyridin-3-yl)methanol (e.g., H301 toxicity) .

Biological Activity

The compound (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol is a complex organic molecule notable for its trifluoromethyl group, which significantly influences its biological activity. This article reviews the pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structure of this compound can be summarized as follows:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Pyridine Ring : Often associated with various pharmacological properties.
  • Hydroxymethyl Group : Contributes to potential interactions with biological macromolecules.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties due to the presence of hydroxymethyl and aromatic systems. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems.

Antimicrobial Properties

Pyridine derivatives, including this compound, have shown efficacy against various bacterial and fungal strains. The compound's structural motifs may interact with microbial enzymes, leading to inhibition of growth .

Enzyme Inhibition

The compound may inhibit specific enzymes involved in disease processes, such as cancer or metabolic disorders. Its interaction with target enzymes could lead to therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the trifluoromethyl group. Modifications in the position and type of substituents significantly affect the compound's potency:

Substituent PositionEffect on Activity
Para-positionIncreased potency
Ortho-positionDecreased potency
Meta-positionModerate potency

The introduction of lipophilic groups at the para-position has been shown to enhance activity, while polar substitutions tend to reduce it .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this compound showed significant growth inhibition in NCI-60 cancer cell line assays .

In Vivo Efficacy

In vivo studies using animal models have assessed the efficacy of related compounds in treating infections such as tuberculosis. A notable study reported that a structurally similar compound was administered at doses of 100 and 200 mg/kg without significant tolerability issues; however, it did not demonstrate efficacy compared to standard treatments .

Q & A

Q. What are the common synthetic routes for (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol?

A two-step approach is typically employed:

  • Step 1 : Nucleophilic substitution using trifluoromethylpyridine derivatives (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with fluorinating agents (e.g., KF in DMSO) to introduce fluorine or trifluoromethyl groups .
  • Step 2 : Reduction of a carbonyl intermediate (e.g., a ketone or ester) using LiAlH₄ or NaBH₄ to yield the methanol moiety. For example, a 91% yield was achieved via acid-catalyzed hydrolysis (pH 3) followed by ethyl acetate/water extraction and silica gel chromatography .
  • Key Purification : Hexane/ethyl acetate recrystallization or column chromatography is critical for isolating high-purity product .

Q. What analytical techniques validate the structure and purity of this compound?

  • LCMS : Confirms molecular weight (e.g., m/z 393 [M+H]⁺ observed in trifluoromethylpyridine derivatives) .
  • HPLC : Retention time analysis (e.g., 0.29 minutes under SQD-FA50 conditions) ensures purity (>95%) .
  • ¹H NMR : Characteristic shifts for the pyridinyl group (δ 7.8–8.5 ppm) and methanol proton (δ 4.5–5.0 ppm) are diagnostic .
  • ESIMS : Used for high-resolution mass validation in related trifluoromethyl-containing analogs .

Advanced Research Questions

Q. How can synthesis be optimized when encountering low yields during the reduction step?

  • Alternative Reducing Agents : Replace LiAlH₄ with milder agents like NaBH₄/CeCl₃ to mitigate over-reduction or side reactions .
  • Protective Groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates, as seen in analogous pyridinylmethanol syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates, improving reaction homogeneity .

Q. How to resolve discrepancies in spectroscopic data between synthesized batches?

  • Cross-Validation : Combine ¹H NMR, LCMS, and HPLC to confirm structural consistency. For example, LCMS can detect trace impurities (<2%) not visible in NMR .
  • Isomer Analysis : Check for regioisomers (e.g., 5- vs. 6-trifluoromethyl substitution) via 2D NMR (COSY, HSQC) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry in ambiguous cases .

Q. What strategies integrate this compound into drug discovery pipelines?

  • Pharmacophore Design : The trifluoromethyl-pyridine moiety enhances lipophilicity and target binding (e.g., kinase inhibitors), as seen in preclinical candidates with in vitro IC₅₀ values <100 nM .
  • Coupling Reactions : Use HBTU/i-PrNEt-mediated amide coupling to link the methanol group to bioactive scaffolds (e.g., pyrrolidine-carboxamides) .
  • Metabolic Stability : Fluorine substitution improves resistance to oxidative metabolism, as demonstrated in pharmacokinetic studies of related compounds .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

  • Reagent Quality : Impurities in trifluoromethylpyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) can reduce efficiency. Source batches with ≥98% purity .
  • Workup Differences : Acidic workup (pH 3) minimizes side-product formation compared to neutral conditions .
  • Scale Effects : Milligram-scale reactions may show higher yields (>90%) than industrial-scale processes due to better temperature control .

Methodological Tables

Synthetic Step Key Conditions Yield Reference
Fluorination of PyridineKF, DMSO, 80°C, 12h85%
Methanol ReductionLiAlH₄, THF, 0°C→RT, 2h91%
Amide CouplingHBTU, i-PrNEt, DCM, RT, 24h78%
Analytical Technique Key Parameters Reference
LCMSm/z 393 [M+H]⁺, ESI+ mode
HPLCC18 column, 0.1% TFA/ACN gradient
¹H NMR500 MHz, CDCl₃, δ 8.2 (pyridine-H)

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